molecular formula C11H15IN2O2 B3260850 (2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester CAS No. 335255-25-9

(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester

Cat. No. B3260850
Key on ui cas rn: 335255-25-9
M. Wt: 334.15 g/mol
InChI Key: PUWYOTQFCZWBLA-UHFFFAOYSA-N
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Patent
US07151098B2

Procedure details

Prepared from (4-iodo-2-nitro-phenyl)-carbamic acid tert.-butyl ester (Example A1) (2.18 g, 6.0 mmol) by reduction with SnCl2.2H2O (6.77 g, 30 mmol) according to the general procedure G (method b). Obtained as a brown-yellow solid (2.0 g).
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=1[N+:15]([O-])=O)([CH3:4])([CH3:3])[CH3:2].O.O.Cl[Sn]Cl>>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=1[NH2:15])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)I)[N+](=O)[O-])=O
Name
Quantity
6.77 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)I)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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